Ethyl erucate serves as a certified reference material (CRM) in ion-exchange chromatography (IC) [VWR, Ethyl erucate (neat), CRM]. IC is an analytical technique that separates and quantifies ions in aqueous solutions. Ethyl erucate's well-defined structure and high purity make it ideal for calibrating instruments and ensuring accurate analysis, particularly for trace-level detection of environmental contaminants or food components [VWR, Ethyl erucate (neat), CRM].
Recent studies explore the potential of ethyl erucate for developing biocompatible and biodegradable materials. Its long-chain structure and hydrophobic nature make it suitable for various applications, including:
Ethyl erucate plays a role in plant defense mechanisms against insects and herbivores. Research suggests that it disrupts insect feeding behavior and development, potentially leading to the development of biopesticides derived from ethyl erucate or plants with high levels of this compound [].
While high levels of ethyl erucate in rapeseed oil were once considered undesirable due to potential health concerns, recent studies suggest it may possess beneficial properties. Research is ongoing to investigate the potential effects of ethyl erucate on:
Ethyl erucate is an organic compound classified as an ester, specifically the ethyl ester of erucic acid. Its molecular formula is and has a molecular mass of approximately 366.62 g/mol. Ethyl erucate is a colorless to pale yellow liquid with a melting point of 34 °C and a boiling point ranging from 229 to 230 °C. It is known for its low density, which is about 0.8648 g/cm³ at 20 °C .
Erucic acid, the precursor to ethyl erucate, is a monounsaturated omega-9 fatty acid prevalent in various plants, particularly in the Brassicaceae family, including rapeseed and mustard oil . The structure of ethyl erucate features a long hydrocarbon chain typical of fatty acid esters, contributing to its properties and applications.
The mechanism of action of ethyl erucate is not fully understood but is a subject of ongoing research. Some studies suggest potential roles in:
Ethyl erucate can be synthesized through various methods:
Ethyl erucate has several applications across various industries:
Ethyl erucate shares similarities with several other fatty acid esters. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl oleate | C20H38O2 | Derived from oleic acid; more common in food oils. |
Ethyl linoleate | C18H32O2 | Contains two double bonds; more reactive than ethyl erucate. |
Ethyl palmitate | C16H32O2 | Saturated fat; used widely in cosmetics for stability. |
Ethyl stearate | C18H36O2 | Saturated fat; often used as an emulsifier. |
Ethyl erucate's uniqueness lies primarily in its long-chain structure derived from erucic acid, which contributes specific properties such as viscosity and solubility that are advantageous in cosmetic formulations and industrial applications. Its relatively high boiling point compared to shorter-chain esters makes it suitable for applications requiring thermal stability.